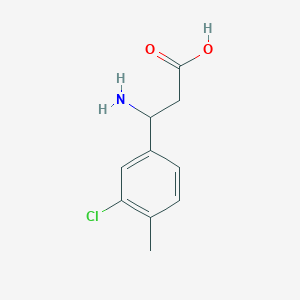
3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 3-chloro-4-methylbenzene.
Nitration: The benzene derivative undergoes nitration to introduce a nitro group (-NO2) at the desired position.
Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Carboxylation: The resulting amine is then subjected to carboxylation to introduce the carboxyl group (-COOH) at the appropriate position, forming the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in enzyme inhibition or activation.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
- Investigated for its effects on cellular signaling pathways and gene expression.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.
類似化合物との比較
- 3-Amino-3-(4-chlorophenyl)propanoic acid
- 3-Amino-3-(4-methylphenyl)propanoic acid
- 3-Amino-3-(4-methoxyphenyl)propanoic acid
Comparison:
- 3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid is unique due to the presence of both a chloro and a methyl group on the aromatic ring, which can influence its reactivity and interactions.
- 3-Amino-3-(4-chlorophenyl)propanoic acid lacks the methyl group, which may result in different chemical and biological properties.
- 3-Amino-3-(4-methylphenyl)propanoic acid lacks the chloro group, which can affect its reactivity and potential applications.
- 3-Amino-3-(4-methoxyphenyl)propanoic acid contains a methoxy group instead of a chloro group, which can significantly alter its chemical behavior and interactions.
生物活性
3-Amino-3-(3-chloro-4-methylphenyl)propanoic acid, a compound characterized by its amino acid backbone and chlorinated aromatic group, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClNO2. Its structure consists of an amino group attached to a propanoic acid backbone, which is further substituted with a 3-chloro-4-methylphenyl group. This configuration suggests that the compound may exhibit unique interactions with biological macromolecules due to its functional groups.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₀ClNO₂ |
| Molecular Weight | 215.64 g/mol |
| Functional Groups | Amino, Carboxylic Acid |
| Substituents | Chlorine, Methyl |
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with various biomolecules. The amino group enhances its reactivity with proteins and enzymes, potentially modulating biochemical pathways involved in cellular processes.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of halogen substituents in the aromatic ring is often correlated with increased antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| 2-Amino-3-chlorobenzoic acid | 15.0 | E. coli |
| 4-Methylbenzenesulfonamide | 10.0 | S. aureus |
Antifungal Activity
The compound's structural characteristics may also confer antifungal properties, although specific data on this aspect remains limited. Similar compounds have demonstrated effectiveness against strains like Candida albicans and Fusarium oxysporum, suggesting a potential for further exploration in this area .
Study on Antiviral Properties
In a recent study examining small molecules for antiviral activity against SARS-CoV-2, researchers identified several compounds that inhibited viral replication through similar mechanisms as hypothesized for this compound. The study emphasized the importance of structural modifications in enhancing antiviral efficacy .
In Vitro Testing
In vitro tests have been conducted to evaluate the cytotoxicity and inhibitory effects of structurally related compounds on cancer cell lines (e.g., HCT-116). Some derivatives showed significant antiproliferative effects, indicating that modifications to the amino acid backbone could yield promising anticancer agents .
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
3-amino-3-(3-chloro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-6-2-3-7(4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChIキー |
PSADWAFKJVDJGO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















